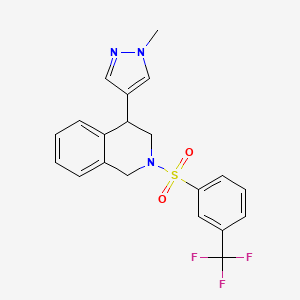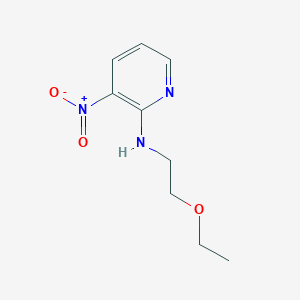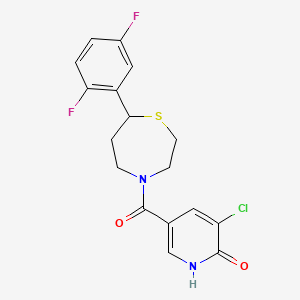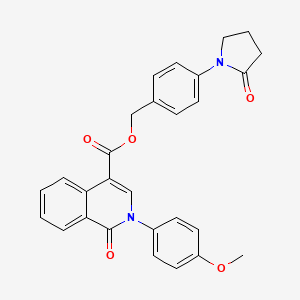![molecular formula C8H8Cl2S B2946564 1-Chloro-4-{[(chloromethyl)sulfanyl]methyl}benzene CAS No. 15894-25-4](/img/structure/B2946564.png)
1-Chloro-4-{[(chloromethyl)sulfanyl]methyl}benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“1-Chloro-4-{[(chloromethyl)sulfanyl]methyl}benzene” is a chemical compound with the formula C7H6Cl2. It is also known by other names such as Toluene, p,α-dichloro-, α,p-Dichlorotoluene, α,4-Dichlorotoluene, p-Chlorobenzyl chloride, p,α-Dichlorotoluene, 1-Chloro-4-(chloromethyl)benzene, 4-Chlorobenzyl chloride, (4-Chlorophenyl)methyl chloride, NSC 34032, and p-Chlorophenylmethyl chloride .
Molecular Structure Analysis
The molecular structure of “1-Chloro-4-{[(chloromethyl)sulfanyl]methyl}benzene” can be represented as a 2D Mol file or as a computed 3D SD file . The 3D structure may be viewed using Java or Javascript .Chemical Reactions Analysis
While specific chemical reactions involving “1-Chloro-4-{[(chloromethyl)sulfanyl]methyl}benzene” are not available, it’s worth noting that aryl halides like this compound are generally incapable of reacting by either an SN1 or SN2 pathway .Physical And Chemical Properties Analysis
The molecular weight of “1-Chloro-4-{[(chloromethyl)sulfanyl]methyl}benzene” is 161.029 . Unfortunately, other specific physical and chemical properties like melting point, boiling point, etc., are not available in the sources.Applications De Recherche Scientifique
Catalysis and Synthetic Applications
- This compound has been explored as a precursor in the synthesis of configurationally stable and non-racemic sulfur-containing palladacycles. Such palladacycles exhibit catalytic properties beneficial for various chemical transformations, showcasing the role of sulfur ligands in enhancing catalytic efficiency (Dupont et al., 2001).
- It has been used in the development of new catalysts, such as 1,3,5-Tris(hydrogensulfato) benzene, for the synthesis of pyrazole derivatives. This illustrates its potential in facilitating efficient and eco-friendly chemical reactions (Karimi-Jaberi et al., 2012).
Material Science and Polymer Chemistry
- In materials science, derivatives of this compound have been employed in the synthesis of transparent aromatic polyimides with high refractive indices and small birefringence. These materials are notable for their good thermomechanical stabilities, making them suitable for advanced optical applications (Tapaswi et al., 2015).
- The compound has also been involved in kinetic Monte Carlo modeling studies for the synthesis of poly(p-phenylene vinylene) via the sulfinyl precursor route, highlighting its utility in the controlled polymerization processes for conducting polymers (Steenberge et al., 2011).
Advanced Synthesis Techniques
- Innovative synthesis methods using this compound include the photoredox-catalyzed cascade annulation for the synthesis of benzothiophenes and benzoselenophenes, demonstrating its versatility in facilitating complex organic transformations (Yan et al., 2018).
- It has been a key component in exploring the conjugate additions to arylideneisoxazol-5-ones leading to novel synthesis pathways for β-alkylated γ-functionalized ketones, showcasing its role in the development of new synthetic methodologies (Macchia et al., 2022).
Safety and Hazards
Propriétés
IUPAC Name |
1-chloro-4-(chloromethylsulfanylmethyl)benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8Cl2S/c9-6-11-5-7-1-3-8(10)4-2-7/h1-4H,5-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXWDSKLJNWPMGQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CSCCl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8Cl2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Chloro-4-{[(chloromethyl)sulfanyl]methyl}benzene | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(4-Chlorophenyl)-5-methyl-7-(4-pyridin-2-ylpiperazin-1-yl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2946483.png)
![1-(4-chlorophenyl)-5-[2-methyl-4-(trifluoromethyl)-1,3-thiazol-5-yl]-1H-1,2,4-triazole](/img/structure/B2946484.png)
![Methyl 3-azabicyclo[3.1.0]hexane-1-carboxylate hydrochloride](/img/structure/B2946485.png)

![[6-(4-Methylpiperazin-1-YL)pyridazin-3-YL]methanamine;2hcl](/img/structure/B2946489.png)
![2-[2-[2-(6-Tert-butylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-2-oxoethyl]-6-methylpyridazin-3-one](/img/structure/B2946495.png)
![4-fluoro-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2946496.png)
![N-(4-chloro-2-methylphenyl)-2-[methyl-[(E)-2-phenylethenyl]sulfonylamino]acetamide](/img/structure/B2946497.png)

![N-(2-ethylphenyl)-2-[3-(4-methylphenyl)-6-oxopyridazin-1-yl]acetamide](/img/structure/B2946499.png)


